molecular formula C7H15NO2 B1353804 2-Morpholin-4-ylpropan-1-ol CAS No. 69296-06-6

2-Morpholin-4-ylpropan-1-ol

Cat. No. B1353804
CAS RN: 69296-06-6
M. Wt: 145.2 g/mol
InChI Key: GPRXBRDKYYXGEU-UHFFFAOYSA-N
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Description

“2-Morpholin-4-ylpropan-1-ol” is a chemical compound with the molecular formula C7H15NO2 .


Molecular Structure Analysis

The molecular structure of “2-Morpholin-4-ylpropan-1-ol” consists of a morpholine ring attached to a propanol group. The InChI code for this compound is 1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3 .

Scientific Research Applications

Synthesis and Antibacterial Applications

2-Morpholin-4-ylpropan-1-ol derivatives have been synthesized and evaluated for their potential in medicinal applications. For instance, a study on the synthesis of 1,2,5-thiadiazole derivatives involving 2-Morpholin-4-ylpropan-1-ol showed moderate inhibition against Mycobacteria tuberculosis, highlighting its potential in developing antibacterial agents. This research further explored the inhibition mechanism through molecular docking and dynamics analysis, suggesting future development paths for analogs in the medicinal field (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Corrosion Inhibition

Another significant application of 2-Morpholin-4-ylpropan-1-ol derivatives is in corrosion inhibition. A study demonstrated the synthesis of tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol, showing their efficacy as anodic inhibitors for carbon steel corrosion. These compounds form a protective layer on the metal surface, enhancing corrosion resistance (Gao, Liang, & Wang, 2007).

Drug Delivery Systems

2-Morpholin-4-ylpropan-1-ol-based compounds have also been explored for drug delivery applications. Morpholino oligos, when conjugated with cell-penetrating peptides (CPP), show increased cellular uptake, making them useful tools in treating various diseases, including genetic and infectious diseases (Moulton, 2013).

Photodynamic Therapy

Research into axially 1-morpholinopropan-2-ol disubstituted silicon phthalocyanine and its derivatives has shown potential applications in photodynamic therapy. These compounds exhibit significant DNA/BSA binding and DNA photocleavage properties, suggesting their use as photosensitizers in treating various diseases (Barut, Demirbaş, Şenocak, Özel, & Kantekin, 2017).

Gene Function Studies

Morpholino oligomers have been employed to study gene function across a variety of model organisms. These oligomers allow for the inhibition of gene expression, providing a relatively simple and rapid method for gene function analysis (Heasman, 2002).

Safety And Hazards

The safety and hazards associated with “2-Morpholin-4-ylpropan-1-ol” are not specified in the available resources .

properties

IUPAC Name

2-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXBRDKYYXGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450743
Record name 2-morpholin-4-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylpropan-1-ol

CAS RN

69296-06-6
Record name 2-morpholin-4-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH powder (1.6 g) was added to a flask while under N2 atmosphere, immediately followed by THF (50 ml). The mixture was chilled to 0° C., methyl 2-morpholin-4-yl-propionate (5 g) was added dropwise to the reaction mixture and stirred at 0° C. After 1 h, the mixture was worked up by adding H2O (44 mL), 2N NaOH (44 mL), then H2O (44 mL, 3×). After 30 min of stirring, the mixture was filtered through Celite® and the organic portion was concentrated in vacuo providing 2-morpholin-4-yl-propanol as a colorless oil.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
44 mL
Type
reactant
Reaction Step Four
Name
Quantity
44 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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